5-(3-Fluorophenyl)-1,2-oxazol-3-amine
Description
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLOFXXXNEIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is the protease-activated receptor 1 (PAR-1), also known as the thrombin receptor. This receptor is highly expressed on platelets and plays a crucial role in mediating thrombotic response.
Mode of Action
5-(3-Fluorophenyl)-1,2-oxazol-3-amine functions as an antagonist of the PAR-1 receptor. It inhibits thrombin-related platelet aggregation, which is a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors.
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways. These pathways are crucial for the synthesis of many different nucleic acid components. Enzymes from these routes, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs.
Pharmacokinetics
The pharmacokinetic properties of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine include high bioavailability, extensive protein binding, and hepatic metabolism primarily via the CYP3A enzymes. The compound has a long elimination half-life, and it is excreted through feces and urine. These properties impact the compound’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine’s action include the inhibition of platelet aggregation and the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. For instance, the compound’s action can be affected by the presence of strong CYP3A4 inhibitors or inducers, which can alter its metabolism. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.
Biological Activity
5-(3-Fluorophenyl)-1,2-oxazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-(3-Fluorophenyl)-1,2-oxazol-3-amine has the following chemical formula:
- Molecular Formula : CHFNO
- Molecular Weight : 192.18 g/mol
The compound features a fluorinated phenyl ring attached to an oxazole moiety, which is critical for its biological activity.
The biological activity of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of pro-inflammatory mediators.
- Cell Signaling Modulation : It influences cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth and apoptosis. This modulation can enhance apoptosis in cancer cells.
- Selective Binding : Studies indicate that 5-(3-Fluorophenyl)-1,2-oxazol-3-amine selectively binds to certain receptors and enzymes, altering cellular responses and potentially leading to therapeutic effects against various diseases.
Biological Activity Overview
The following table summarizes the biological activities reported for 5-(3-Fluorophenyl)-1,2-oxazol-3-amine:
Anti-Cancer Activity
In a study examining the compound's anticancer properties, 5-(3-Fluorophenyl)-1,2-oxazol-3-amine demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through activation of caspases and modulation of p53 expression levels. This was particularly evident in human breast adenocarcinoma (MCF-7) cells where increased p53 levels correlated with enhanced apoptotic activity .
Inhibition of Nucleoside Transporters
Another study highlighted the compound's role as an inhibitor of human equilibrative nucleoside transporters (ENTs). It was found to act as a non-competitive inhibitor, effectively reducing nucleoside uptake in cells expressing ENT1 and ENT2. This property is particularly relevant for enhancing the efficacy of nucleoside-based chemotherapeutics.
Synthesis Methods
Several synthetic routes have been developed for the production of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. Common methods include:
- Condensation Reactions : Utilizing appropriate amines and oxazole precursors under acidic or basic conditions.
- Fluorination Techniques : Specific fluorination methods are employed to introduce the fluorine atom at the para position on the phenyl ring.
These synthesis strategies allow for efficient production and modification of the compound for further biological evaluation.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds, including 5-(3-Fluorophenyl)-1,2-oxazol-3-amine, exhibit significant anticancer properties. For instance, a series of substituted oxazol-2-one-3-carboxamides were evaluated for their ability to inhibit adenylate cyclase (AC) in neuroblastoma cells. The compound 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide was identified as a potent AC inhibitor, suggesting that similar oxazole derivatives may have therapeutic potential in treating sphingolipid-mediated disorders associated with cancer .
1.2 Lysophosphatidic Acid Receptor Antagonism
The compound has been investigated for its antagonistic activity against lysophosphatidic acid receptors, which are implicated in various pathological conditions including cancer and fibrosis. The structure–activity relationship studies indicate that modifications on the oxazole ring can enhance receptor binding affinity and selectivity .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is crucial for optimizing its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Enhances lipophilicity and receptor affinity |
| Cyano group introduction | Increases activity against specific targets |
| Ring nitrogen addition | Can improve pharmacokinetics but may reduce efficacy |
Studies have shown that substituents at certain positions on the oxazole ring can significantly influence the biological activity of the compound. For example, introducing a cyano group has been associated with improved potency while maintaining acceptable pharmacokinetic profiles .
Biological Evaluation
3.1 In vitro Studies
In vitro evaluations have revealed that 5-(3-Fluorophenyl)-1,2-oxazol-3-amine and its derivatives can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds exhibiting high lipophilicity were found to have enhanced activity against cancer cell lines due to better membrane permeability .
3.2 In vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of oxazole derivatives. One study reported favorable pharmacokinetic profiles for certain compounds when administered via intravenous and oral routes, indicating their potential for further development as therapeutic agents .
Case Studies
Case Study 1: Neuroblastoma Treatment
A study focused on the synthesis and evaluation of a series of oxazole derivatives led to the identification of a compound that showed promising results in reducing tumor size in neuroblastoma models. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival .
Case Study 2: Fibrosis Model
Another investigation into the effects of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine on fibrosis revealed its potential as a therapeutic agent by demonstrating its ability to inhibit fibroblast activation and collagen deposition in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine, a detailed comparison with analogous compounds is provided below.
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Fluorine Substitution : The 3-fluorophenyl group in 5-(3-Fluorophenyl)-1,2-oxazol-3-amine provides moderate electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets. In contrast, 2,4-difluorophenyl substitution (as in the difluoro analog) increases steric bulk and metabolic stability due to reduced oxidative metabolism .
- Trifluoromethyl Groups : The trifluoromethyl analog (C₁₁H₉F₃N₂O) exhibits significantly higher lipophilicity (logP ~2.8), making it suitable for blood-brain barrier penetration in CNS drug candidates .
Heterocyclic Core Modifications
- Isoxazole vs. Thiadiazole : Replacing the isoxazole oxygen with sulfur (as in 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine) increases lipophilicity and alters hydrogen-bonding capacity. Thiadiazole derivatives are associated with pesticidal activity due to sulfur’s electronegativity .
- Oxadiazole Derivatives : The oxadiazole analog (C₉H₆F₃N₃O) has a higher resonance stabilization, improving thermal stability and making it a candidate for high-temperature agrochemical formulations .
Structure-Activity Relationship (SAR) Insights
- Position of Fluorine : Meta-fluorine (as in the parent compound) optimizes steric fit for kinase binding, whereas para-fluorine (e.g., 5-(4-methylphenyl)-1,2-oxazol-3-amine) reduces potency due to suboptimal hydrophobic interactions .
- Role of Heteroatoms: Sulfur in thiadiazole derivatives enhances pesticidal activity, while nitrogen-rich oxadiazoles improve solubility for intravenous formulations .
Preparation Methods
General Synthetic Strategies
The synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine typically involves:
- Condensation reactions between appropriate amine precursors and oxazole ring-forming reagents under acidic or basic conditions.
- Fluorination techniques to introduce the fluorine atom specifically at the 3-position of the phenyl substituent.
- Utilization of one-pot multicomponent reactions to enhance efficiency and yield.
These strategies allow for the efficient assembly of the oxazole ring with the desired substitution pattern.
One-Pot Multicomponent Synthesis Approach
Although direct literature on the synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is limited, analogous oxazole and related heterocyclic compounds have been successfully synthesized via one-pot multicomponent reactions catalyzed by Lewis acids such as indium(III) chloride (InCl3). For example, a four-component one-pot reaction involving hydrazine, β-ketoesters, and other reagents under InCl3 catalysis in 50% ethanol at 40 °C under ultrasound irradiation has been reported to yield multi-substituted heterocycles efficiently with high yields (80%-95%) and short reaction times (20 minutes).
This approach could be adapted for the synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine by selecting appropriate fluorinated phenyl precursors and amine sources.
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | InCl3 (20 mol%) | High catalytic efficiency |
| Solvent | 50% ethanol | Optimal for solubility and yield |
| Temperature | 40 °C | Optimal for reaction rate |
| Reaction Time | 20 minutes | Sufficient for completion |
| Method | Ultrasound irradiation (25 kHz) | Enhanced reaction kinetics |
| Yield | 80%-95% | Excellent yields |
Table 1: Optimized conditions for related heterocyclic synthesis using InCl3 catalysis under ultrasound
Fluorination Techniques
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-pot multicomponent reaction | Uses InCl3 catalyst, ultrasound, moderate temp | High yield, short reaction time, green | Requires optimization for fluorinated substrates |
| Condensation with α-haloketones | Stepwise reaction, classical approach | Well-established, controllable | Longer reaction times, possible side reactions |
| Electrophilic fluorination | Late-stage fluorination on phenyl ring | High regioselectivity | May require harsh conditions or expensive reagents |
| Use of fluorinated building blocks | Incorporation of fluorinated phenyl precursors | Simplifies fluorination step | Availability and cost of fluorinated precursors |
Table 2: Comparison of synthesis methods for 5-(3-Fluorophenyl)-1,2-oxazol-3-amine
Research Findings and Yields
- The one-pot InCl3-catalyzed method under ultrasound irradiation provides yields ranging from 80% to 95% for related heterocycles, indicating its potential applicability for 5-(3-Fluorophenyl)-1,2-oxazol-3-amine synthesis.
- Fluorination strategies must be carefully selected to avoid degradation of sensitive functional groups; regioselective fluorination enhances biological activity by increasing lipophilicity and receptor affinity.
- The condensation approach allows for structural modifications facilitating the introduction of various substituents, including fluorine atoms, providing a versatile platform for analog synthesis.
Q & A
Q. Yield Improvement Table
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 45 | 92 |
| Microwave-assisted | 78 | 98 |
Basic: Solubility and solvent selection for biological assays
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
